2-Chloro-3-hydroxyquinoline-4-carboxylic acid
Overview
Description
2-Chloro-3-hydroxyquinoline-4-carboxylic acid (2C-HCA) is an organic compound with a unique structure and diverse set of properties. It is a versatile molecule that can be used in a variety of applications, such as organic synthesis, scientific research, and lab experiments.
Scientific Research Applications
Synthesis and Chemical Behavior
Synthesis of Derivatives : 2-Chloro-3-hydroxyquinoline-4-carboxylic acid has been involved in the synthesis of various chemical derivatives. For instance, Ukrainets et al. (2005) explored the synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, focusing on its behavior under acid-catalyzed esterification conditions with methanol (Ukrainets, Gorokhova, & Sidorenko, 2005).
Chemical Conversions and Applications : Another study by Ukrainets et al. (1995) developed methods for the synthesis of ethyl esters of chloro-substituted quinoline-3-carboxylic acids, including their behavior in various chemical reactions and their antimicrobial and anti-inflammatory properties (Ukrainets et al., 1995).
Potential Antitumor Activity
- Antioxidative and Prooxidative Effects : Liu et al. (2002) studied the relationship between the structure of 4-hydroxyquinoline with various substituents, including 7-chloro-4-hydroxyquinoline-3-carboxylic acid, and its antioxidant effect against free-radical-initiated peroxidation. This research highlighted the potential antitumor applications of these compounds (Liu, Han, Lin, & Luo, 2002).
Photophysical Properties
- Fluorescence and Emission Studies : Małecki et al. (2015) investigated the phosphorescent emissions of phosphine copper(I) complexes bearing ligands, including 5-chloro-8-hydroxyquinoline-7-carboxylic acid, demonstrating remarkable photophysical properties, which could be relevant in various scientific applications (Małecki et al., 2015).
Catalysis and Polymerization
- Photoinduced Dimerization : Qin et al. (2012) reported the photoinduced dimerization of 2-Hydroxyquinoline-4-carboxylic acid derivatives in coordination polymers, a process significant in medical intermediates and potentially in material science (Qin et al., 2012).
Antioxidant Potential
- Design and Synthesis for Antioxidant Activity : Massoud et al. (2014) designed and synthesized a new series of 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives, evaluating their antioxidant activity, which indicates their potential in pharmacological applications (Massoud, El Bialy, Bayoumi, & El Husseiny, 2014).
properties
IUPAC Name |
2-chloro-3-hydroxyquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-9-8(13)7(10(14)15)5-3-1-2-4-6(5)12-9/h1-4,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGQCGYSROBDNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479422 | |
Record name | 2-Chloro-3-hydroxyquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydroxyquinoline-4-carboxylic acid | |
CAS RN |
847547-91-5 | |
Record name | 2-Chloro-3-hydroxyquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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